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Compound of Interest |

Methyl 2-((tert-
Compound Name: butoxycarbonyl)amino)-3-

iodopropanoate

Cat. No.: B1353052

An In-Depth Technical Guide to Boc-3-iodo-Ala-OMe: Properties, Synthesis, and Applications

Introduction

N-Boc-3-iodo-alanine methyl ester, commonly referred to as Boc-3-iodo-Ala-OMe, is a pivotal
synthetic building block in medicinal chemistry and drug development. As a derivative of the
amino acid alanine, it features a tert-butyloxycarbonyl (Boc) protecting group on the amine and
a methyl ester on the carboxyl group. The presence of an iodine atom at the B-position makes
it a versatile substrate for carbon-carbon bond-forming reactions, enabling the synthesis of a
wide array of non-natural amino acids. This guide provides a comprehensive overview of its
chemical and physical properties, synthesis, and significant applications, particularly in the
development of novel therapeutics.

Chemical Identification and Physical Properties

Boc-3-iodo-Ala-OMe exists as L- and D-isomers, as well as a racemic mixture. It is crucial to
use the correct stereoisomer for specific biological applications.

Table 1: Chemical Identifiers for Boc-3-iodo-Ala-OMe Isomers
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Isomer

L-form (Boc-3-iodo-

D-form (Boc-3-

DL-form (Racemic)

L-Ala-OMe) iodo-D-Ala-OMe)

93267-04-0[1][2][3][4] 170848-34-7[4][6][7] 889670-02-4[3][12]
CAS Number

[5] [BI[9][10][11] [13][14][15][16]

N-(tert-
N-Boc-3-iodo-L- )
] Butoxycarbonyl)-3- N-Boc-3-iodo-DL-

alanine methyl ester, ) ) )

Synonyms iodo-D-alanine methyl  alanine methyl

Boc-Ala(3-1)-OMe[1]

3] ester, Boc-p-iodo-D- ester[3][13]
Ala-OMe[6][8]
Table 2: Physical and Chemical Properties of Boc-3-iodo-Ala-OMe
Property L-form D-form General

Molecular Formula

CoH16INO4[1][2]

CoH16INO4[8]

CoH16INO4[12]

329.13 g/mol [6][7][9]

Molecular Weight 329.1 g/mol [1] (10] 329.13 g/mol [12]
White to yellow White to light yellow

Appearance .
powder/crystal[2][3] solid[7][8][9]

Melting Point 49-53 °C[2][3] 55-61 °C[4][8][9][10]

Optical Rotation

[0]?°/D: -3.0° to -5.0°
(c=2 in Methanol)[2][3]

[0]?°/D: -43 £ 2° (c=1
in CHCI3)[8]

Solubility

Soluble in water and
1% acetic acid[17]

Storage

Refrigerated (0-10°C)
[3]

2-8°C[4][6][7][9][10]

Store in freezer, under
-20°C[16]

Experimental Protocols
Synthesis of Boc-3-iodo-Ala-OMe
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A common method for synthesizing Boc-3-iodo-Ala-OMe is from the readily available N-Boc-L-
serine methyl ester. The hydroxyl group of serine is converted into a better leaving group,
which is then displaced by iodide.

Method 1: From N-Boc-L-serine methyl ester via a tosylate intermediate[18]

o Tosylation: N-(tert-butoxycarbonyl)-L-serine methyl ester is reacted with p-toluenesulfonyl
chloride (TsCl) in the presence of triethylamine (EtsN) and a catalytic amount of 4-
dimethylaminopyridine (4-DMAP) in dichloromethane (CHzClIz) at 0°C. This converts the
hydroxyl group into a tosylate.

 lodide Displacement: The resulting N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine
methyl ester is dissolved in acetone. Sodium iodide (Nal) is added, and the mixture is stirred
at room temperature. The tosylate group undergoes Sn2 displacement by the iodide ion to
yield N-(tert-Butoxycarbonyl)-B-iodoalanine methyl ester.

 Purification: The product is purified by crystallization from petroleum ether to yield white to
pale yellow crystals.

Synthesis of Boc-3-iodo-Ala-OMe

N-Boc-L-serine methyl ester

TsCl, Et3N, DMAP
in CH2CI2

N-Boc-O-tosyl-L-serine methyl ester

Nal in Acetone

Boc-3-iodo-L-Ala-OMe
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Synthesis of Boc-3-iodo-Ala-OMe from N-Boc-L-serine methyl ester.

Application in Negishi Cross-Coupling Reactions

Boc-3-iodo-Ala-OMe is a key precursor for synthesizing complex, non-natural amino acids via
palladium-catalyzed cross-coupling reactions, such as the Negishi coupling.[4][19] This
reaction is instrumental in creating derivatives like 2',6'-dimethyl-L-tyrosine, a component of
potent synthetic opioid ligands.[4][11]

General Protocol for Microwave-Assisted Negishi Coupling:[4][5]

e Organozinc Reagent Formation: The iodoalanine derivative is first converted into an
organozinc reagent. This is typically achieved by reacting Boc-3-iodo-Ala-OMe with zinc
dust.

e Coupling Reaction: The freshly prepared organozinc reagent is then coupled with an aryl
halide (e.g., 4-iodo-m-xylene to form the dimethyl-tyrosine backbone) in the presence of a
palladium catalyst (e.g., Pdz(dba)s) and a phosphine ligand (e.g., SPhos).

o Microwave Irradiation: The reaction is often carried out in a microwave reactor to significantly
reduce reaction times and improve yields.

o Workup and Purification: After the reaction is complete, the mixture is worked up and the
desired product is purified using column chromatography.
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Negishi Coupling Workflow

Boc-3-iodo-Ala-OMe

Zinc

Organozinc Reagent Aryl Halide (Ar-X)

Pd|Catalyst, Ligand
Microwave

Unnatural Amino Acid
(e.g., Boc-Dmt-OMe)

Click to download full resolution via product page

Workflow for synthesizing unnatural amino acids via Negishi coupling.

Boc Group Deprotection

The Boc protecting group is acid-labile and can be readily removed to liberate the free amine
for subsequent peptide coupling or other modifications.

Standard Boc Deprotection Protocol:[20]

o Reaction Setup: The Boc-protected amino acid ester is dissolved in a suitable solvent such
as dioxane, ethyl acetate, or dichloromethane.

o Acid Treatment: A strong acid, typically trifluoroacetic acid (TFA) or a 4M solution of
hydrogen chloride (HCI) in dioxane, is added to the solution.

o Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer
chromatography (TLC) until all the starting material is consumed (usually 1-2 hours).
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« Isolation: The solvent and excess acid are removed under reduced pressure. The resulting
amine salt is often precipitated by adding a non-polar solvent like cold diethyl ether, then
collected by filtration and dried.

Applications in Drug Development

Boc-3-iodo-Ala-OMe is a valuable intermediate in the synthesis of pharmacologically active
molecules. Its ability to participate in cross-coupling reactions allows for the introduction of
diverse side chains, leading to novel amino acid structures that can enhance the potency,
selectivity, and pharmacokinetic properties of drug candidates.[8][13]

Synthesis of Opioid Ligands

One of the most significant applications is in the synthesis of 2',6'-dimethyl-L-tyrosine (Dmt).
Opioid peptides containing Dmt at the N-terminus often exhibit enhanced potency and
selectivity for opioid receptors (mu, delta, and kappa).[5][11] These receptors are G-protein-
coupled receptors (GPCRs) that mediate the analgesic and other effects of opioids.

Opioid Receptor Signaling Pathway

The activation of opioid receptors by an agonist initiates a cascade of intracellular events. This
signaling is central to the therapeutic effects of opioids.

e Agonist Binding: An opioid agonist binds to the receptor.

o G-Protein Activation: The receptor-agonist complex activates an associated inhibitory G-
protein (Gi/Go), causing the dissociation of its Ga and GBy subunits.[12][17]

e Downstream Effects:

o The Ga subunit inhibits the enzyme adenylyl cyclase, reducing the intracellular
concentration of cyclic AMP (cAMP).[10][17]

o The Gy subunit inhibits voltage-gated calcium channels (reducing neurotransmitter
release) and activates G-protein-coupled inwardly-rectifying potassium channels
(hyperpolarizing the neuron).[9][10][17]
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» Signal Modulation: The pathway can also involve other effectors like the MAP kinase

pathway.[12]
Opioid Receptor Signaling
K* Channel [ --—-»| 1 K" Efflux
activates (Hyperpolarization)
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Simplified opioid receptor signaling pathway.

Intermediate for Eluxadoline

Boc-3-iodo-Ala-OMe is also an intermediate in the synthesis of Eluxadoline.[5] Eluxadoline
(Viberzi) is a medication used to treat diarrhea-predominant irritable bowel syndrome (IBS-D).
[1][18] It has a unique mechanism of action, acting as an agonist at mu (i) and kappa (k) opioid
receptors while simultaneously acting as an antagonist at the delta (d) opioid receptor.[1][2][6]
[8][18] This mixed-activity profile allows it to reduce abdominal pain and diarrhea with a lower

risk of constipation compared to conventional opioids.[2][6]
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Eluxadoline Mechanism of Action in the Gut
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Eluxadoline's mixed agonist/antagonist activity on opioid receptors.

Conclusion

N-Boc-3-iodo-alanine methyl ester is a highly valuable and versatile reagent for organic
synthesis and drug discovery. Its utility in palladium-catalyzed cross-coupling reactions
provides an efficient route to novel and synthetically challenging amino acids. These products
serve as critical components in the development of advanced therapeutics, from potent opioid
ligands to targeted treatments for gastrointestinal disorders, underscoring the importance of

Boc-3-iodo-Ala-OMe in modern medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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